(6-methoxypyrazin-2-yl)-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Description
(6-methoxypyrazin-2-yl)-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxypyrazine group and a methylsulfonyl-dihydroquinoline moiety. Its distinct chemical properties make it a subject of interest in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
(6-methoxypyrazin-2-yl)-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-23-15-10-17-9-13(18-15)16(20)19-7-3-4-11-8-12(24(2,21)22)5-6-14(11)19/h5-6,8-10H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVFFIFOWCJEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)C(=O)N2CCCC3=C2C=CC(=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxypyrazin-2-yl)-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Methoxypyrazine Intermediate: This step involves the reaction of pyrazine with methanol in the presence of a catalyst to form the methoxypyrazine intermediate.
Synthesis of the Methylsulfonyl-dihydroquinoline Intermediate: This step involves the reaction of quinoline with methylsulfonyl chloride under basic conditions to form the methylsulfonyl-dihydroquinoline intermediate.
Coupling Reaction: The final step involves the coupling of the methoxypyrazine intermediate with the methylsulfonyl-dihydroquinoline intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-methoxypyrazin-2-yl)-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted pyrazine or quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6-methoxypyrazin-2-yl)-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to modulate specific biological pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (6-methoxypyrazin-2-yl)-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- (6-methoxypyrazin-2-yl)methanamine hydrochloride
- (6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Uniqueness
Compared to similar compounds, (6-methoxypyrazin-2-yl)-(6-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone stands out due to its combined structural features. The presence of both methoxypyrazine and methylsulfonyl-dihydroquinoline moieties imparts unique chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
